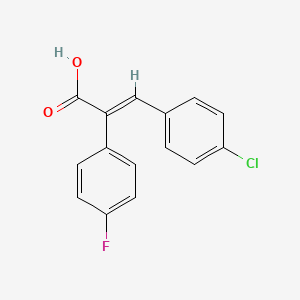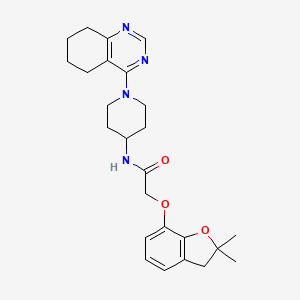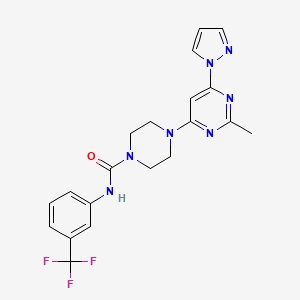
6-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the construction of the isoquinoline ring, followed by the introduction of the fluorine, methyl, and hydroxyl groups in subsequent steps. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a fluorine atom could increase its stability and lipophilicity, while the hydroxyl group could allow for hydrogen bonding, potentially increasing its solubility in water .Scientific Research Applications
Chemical Synthesis and Resolution
- Resolution of Flumequine Intermediate: Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline was resolved by the N-phthaloyl derivative of the (R)-enantiomer, indicating its utility in producing enantiomerically pure compounds, essential in drug synthesis and chemical research (J. Bálint et al., 2000).
Biological Evaluation and Antibacterial Activity
- Antibacterial and Anticancer Agents: Tetracyclic fluoroquinolones, including structures similar to 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol, have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds showed promise as dual acting chemotherapeutics, highlighting the potential for such structures in developing new treatments (Salah A. Al-Trawneh et al., 2010).
Pharmaceutical Applications
- PET Imaging of Human Neurofibrillary Tangles: Fluorine-18-labelled derivatives similar to 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol have been developed for positron emission tomography (PET) imaging of human neurofibrillary tangles, a key feature in Alzheimer's disease research. This showcases the application of such compounds in advanced diagnostic techniques (T. Collier et al., 2017).
Material Science and Chemistry
- Fluorophore Synthesis and Application: Novel fluorophores, based on structures similar to 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol, have been designed and synthesized, showing significant fluorescence in various solvents and potential applications in biological labeling and sensing technologies (Shipra Singh et al., 2007).
Novel Methodologies in Synthesis
- Supercritical Fluid Extraction for Enantiomer Separation: The enantiomers of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline were successfully separated by supercritical fluid extraction, demonstrating an innovative approach to chiral resolution which could be applied to similar compounds (I. Kmecz et al., 2001).
Properties
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-12-3-2-7-4-9(11)10(13)5-8(7)6-12;/h4-5,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUNWOZLUPBQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)
![ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2866653.png)
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)

![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)
![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

